gemcitabine

Overview

Description

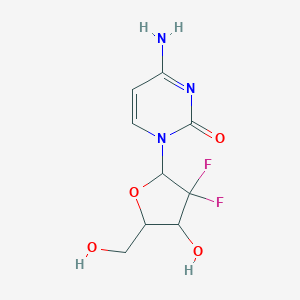

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is a synthetic nucleoside analog. This compound is known for its DNA binding activity and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone involves multiple steps. One common method includes the reaction of 2-deoxy-2,2-difluorocytidine with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with DNA and potential effects on genetic material.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone involves its incorporation into DNA, where it can interfere with DNA replication and transcription. This compound targets specific enzymes and pathways involved in DNA synthesis, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 2’-Deoxy-2’,2’-difluorocytidine

- 2’-Deoxy-2’,2’-difluoro-D-cytidine

- 2’,2’-Difluoro-2’-deoxycytidine

Uniqueness

4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is unique due to its specific structural features, such as the presence of difluoro and hydroxymethyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a nucleoside analog that exhibits significant antitumor activity, primarily through its incorporation into DNA and subsequent inhibition of DNA synthesis. This article explores the biological activity of this compound, its mechanisms of action, clinical applications, and findings from various studies.

This compound acts by mimicking the natural nucleoside deoxycytidine, leading to its incorporation into the DNA strand during replication. This incorporation results in:

- Chain Termination : The addition of this compound prevents further elongation of the DNA strand.

- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, thereby limiting the availability of building blocks necessary for DNA synthesis.

- Induction of Apoptosis : this compound triggers programmed cell death through pathways involving caspases, particularly caspase-3 and -7, which are critical for executing apoptosis in cancer cells .

Clinical Applications

This compound has been approved for treating various cancers, including:

- Pancreatic Cancer : It is the standard treatment for advanced pancreatic adenocarcinoma.

- Non-Small Cell Lung Cancer : Often used in combination with other agents.

- Breast and Ovarian Cancers : Employed in multi-agent chemotherapy regimens.

- Bladder Cancer : Demonstrated efficacy in advanced stages.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population | Treatment Regimen | Results |

|---|---|---|---|

| Phase III | 834 patients with pancreatic cancer | This compound vs. S-1 vs. This compound + S-1 | Median OS: 8.8 months (Gem), 9.7 months (S-1), 10.1 months (Gem + S-1) |

| Phase III | Resected pancreatic cancer patients | This compound adjuvant therapy | Increased 2-year survival rate from 15% (surgery only) to 35% (Gem) |

| Phase II/III | Patients with borderline resectable pancreatic cancer | Neoadjuvant chemotherapy with this compound and S-1 | Ongoing study comparing outcomes with upfront surgery |

Biological Activity Against Cancer Cell Lines

Research has demonstrated that this compound effectively inhibits growth in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance:

- In canine osteosarcoma cell lines, this compound treatment resulted in significant growth inhibition and increased apoptosis markers, particularly in more sensitive cell lines .

- A study highlighted that this compound's effectiveness varies among different cell lines, indicating potential resistance mechanisms in certain populations .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics of this compound include rapid distribution and metabolism. Key points include:

- Bioavailability : Approximately 20% when administered intravenously.

- Half-Life : Short half-life requiring frequent dosing.

- Metabolism : Primarily metabolized by deoxycytidine kinase to its active form.

Recent Developments

Recent research has focused on enhancing this compound's effectiveness through novel formulations and combinations:

- Peptide Conjugates : Studies have explored this compound conjugated with cell-penetrating peptides to improve cellular uptake and therapeutic efficacy against resistant cancer cells .

- Combination Therapies : Ongoing trials are assessing the synergistic effects of this compound combined with other chemotherapeutic agents like S-1, showing promising results in overall survival rates .

Properties

IUPAC Name |

4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQYLNIPVEERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861138 | |

| Record name | 4-Amino-1-(2-deoxy-2,2-difluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.